molecular formula C21H22N2O4S2 B2446131 3-(N,4-dimethylphenylsulfonamido)-N-(2-methoxybenzyl)thiophene-2-carboxamide CAS No. 1115933-51-1

3-(N,4-dimethylphenylsulfonamido)-N-(2-methoxybenzyl)thiophene-2-carboxamide

Cat. No. B2446131
CAS RN: 1115933-51-1
M. Wt: 430.54
InChI Key: SHMPLYWSOMVUNU-UHFFFAOYSA-N
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Description

3-(N,4-dimethylphenylsulfonamido)-N-(2-methoxybenzyl)thiophene-2-carboxamide, also known as DMPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPTC is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been widely studied for its pharmacological properties and has shown promising results in various scientific research applications.

Scientific Research Applications

Enzymatic Inhibition Studies

Aromatic sulfonamide compounds, including those structurally related to "3-(N,4-dimethylphenylsulfonamido)-N-(2-methoxybenzyl)thiophene-2-carboxamide," have been examined for their inhibitory activities against carbonic anhydrase isoenzymes. These studies aim to explore the potential therapeutic applications of these compounds in treating conditions like glaucoma, epilepsy, and certain types of tumors by modulating enzyme activity. For instance, sulfonamide inhibitors have demonstrated nanomolar half maximal inhibitory concentrations (IC50) against various carbonic anhydrase isoenzymes, highlighting their potential as precision medicinal tools (Supuran, Maresca, Gregáň, & Remko, 2013).

Photodynamic Therapy

Compounds with sulfonamide moieties, especially those linked to photodynamic therapy (PDT), have shown promising results in cancer treatment. Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has revealed their high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for PDT. These features suggest potential applications in treating cancer by inducing cell death through light-activated processes (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Further research into sulfonamide compounds has led to the development of molecules with significant antimicrobial activities. Novel compounds featuring sulfonamide groups have been synthesized and tested against various bacterial and fungal strains, showing notable bactericidal and fungicidal properties. These studies underscore the role of sulfonamide derivatives in developing new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance (Babu, Pitchumani, & Ramesh, 2013).

Neurodegenerative Disease Research

Sulfonamide derivatives have also been explored as potential therapeutic agents for neurodegenerative diseases, such as Alzheimer's disease. By synthesizing and evaluating a series of sulfonamides derived from 4-methoxyphenethylamine, researchers have identified compounds with inhibitory effects on acetylcholinesterase, a key enzyme involved in Alzheimer's pathology. These findings suggest that certain sulfonamide compounds could serve as lead structures for designing more potent inhibitors to manage neurodegenerative conditions (Abbasi et al., 2018).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-15-8-10-17(11-9-15)29(25,26)23(2)18-12-13-28-20(18)21(24)22-14-16-6-4-5-7-19(16)27-3/h4-13H,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMPLYWSOMVUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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